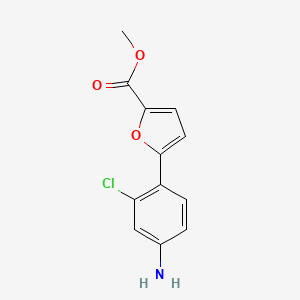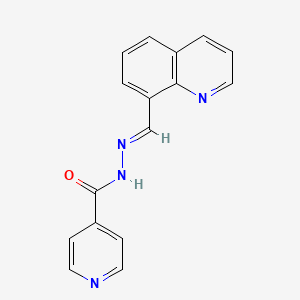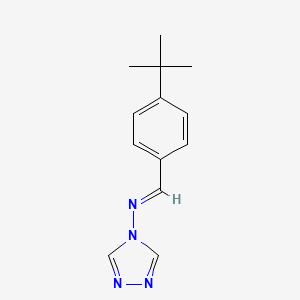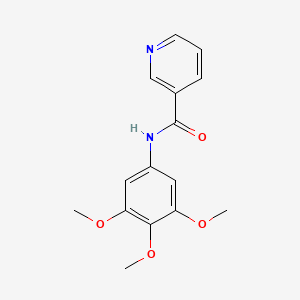![molecular formula C22H23ClN2O3 B5531396 (3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)
(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of chemicals that involve complex organic structures, often characterized by the presence of quinoline and pyrrolidinol moieties. These structures are significant in various chemical and pharmaceutical applications due to their unique properties and potential biological activities.
Synthesis Analysis
The synthesis of complex quinoline derivatives typically involves multi-step reactions, including cyclization, bromination, and functional group transformations. For example, functionalized aminoquinolines can be synthesized via cyclization of diallylaminoquinolines and subsequent reactions to introduce various functional groups (Vandekerckhove et al., 2015).
Molecular Structure Analysis
Quinoline derivatives often exhibit complex molecular structures with multiple stereogenic centers. Crystallographic analysis can reveal details such as the conformation of the pyrrolidine ring and intramolecular hydrogen bonding, contributing to the compound's stability and reactivity (Vennila et al., 2011).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their functional groups. Reactions like bromination and interactions with reagents like lithium aluminum hydride can lead to a broad range of novel functionalized quinolines, indicating a versatile reactivity profile suitable for further chemical modifications (Vandekerckhove et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be deduced from the molecular structure. For instance, the crystal structure of related compounds can show significant voids within the structure, indicating potential solubility characteristics (Vennila et al., 2011).
Chemical Properties Analysis
The chemical behavior of such compounds can be significantly varied, depending on the substituents attached to the quinoline and pyrrolidine moieties. The presence of electron-donating or withdrawing groups can affect the compound's reactivity, as seen in various substitution reactions and biological activity assays (Vandekerckhove et al., 2015).
properties
IUPAC Name |
(3R)-1-[[2-(3-chlorophenyl)-5,8-dimethoxyquinolin-3-yl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-27-19-6-7-20(28-2)22-18(19)11-15(12-25-9-8-17(26)13-25)21(24-22)14-4-3-5-16(23)10-14/h3-7,10-11,17,26H,8-9,12-13H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHTOXQNZGGQR-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)C3=CC(=CC=C3)Cl)CN4CCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)C3=CC(=CC=C3)Cl)CN4CC[C@H](C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)
![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)
![2-(3-methoxypropyl)-8-[(2-methylphenyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531374.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)

![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)
![2-(2-naphthyloxy)-N-[4-(2-pyridinylmethyl)phenyl]acetamide](/img/structure/B5531430.png)